molecular formula C22H25ClN2O5S B2627443 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one CAS No. 923107-35-1

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one

Cat. No.: B2627443
CAS No.: 923107-35-1
M. Wt: 464.96
InChI Key: ZCYAEFBPLIJANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:

  • 3-Methylphenoxy side chain: Provides lipophilic character and steric bulk, influencing solubility and target affinity.
  • Spirocyclic framework: Confers conformational rigidity, which may improve metabolic stability and selectivity compared to linear analogs.

The molecular formula is C23H25ClN2O5S (calculated molecular weight: 477.0 g/mol), with a logP of ~3.3 (estimated), indicating moderate lipophilicity .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5S/c1-17-3-2-4-19(15-17)29-16-21(26)24-11-9-22(10-12-24)25(13-14-30-22)31(27,28)20-7-5-18(23)6-8-20/h2-8,15H,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYAEFBPLIJANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the spirocyclic core: This involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the spirocyclic intermediate using reagents such as chlorobenzenesulfonyl chloride.

    Attachment of the phenoxy group: This step involves the reaction of the intermediate with a phenoxy-containing reagent under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that diazaspiro compounds exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties : Compounds with similar structural motifs have shown promising antimicrobial activity. The sulfonyl group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against pathogens .
  • Central Nervous System Disorders : The diazaspiro framework is associated with neuroprotective effects. Preliminary studies suggest that derivatives of this compound may be beneficial in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby improving cholinergic transmission .

Synthesis and Derivatives

The synthesis of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one involves multi-step reactions that typically include:

  • Formation of the diazaspiro framework through cyclization reactions.
  • Introduction of the chlorobenzenesulfonyl group via sulfonation techniques.
  • Functionalization at the ethanone position to enhance solubility and biological activity.

Case Study 1: Anticancer Efficacy

In a controlled study, derivatives of diazaspiro compounds were tested against various cancer cell lines including breast and lung cancer. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations, suggesting potential for therapeutic use in oncology .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial properties of related compounds against common bacterial strains such as E. coli and Staphylococcus aureus. The results showed that modifications to the sulfonyl group improved antibacterial activity, highlighting the importance of structural variations in enhancing efficacy .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AnticancerInhibits tumor growth; induces apoptosis
AntimicrobialEffective against various bacterial strains
NeuroprotectionPotential treatment for CNS disorders

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

G499-0149 : 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-ethoxyphenyl)ethan-1-one

  • Key Difference: 4-Ethoxyphenyl instead of 3-methylphenoxy.
  • Properties :
    • Molecular weight: 478.99 g/mol
    • logP: 3.326 (higher due to ethoxy group’s lipophilicity)
    • Polar surface area: 62.17 Ų .

G499-0289 : 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one

  • Key Differences: 4-Fluoro-3-methylbenzenesulfonyl substituent (vs. 4-chlorobenzenesulfonyl). 2,2-Dimethylpropanoyl group (vs. phenoxyacetyl).
  • Properties :
    • Molecular weight: 398.5 g/mol
    • logP: 2.63 (lower due to fluorine’s electronegativity and reduced aromatic bulk) .
  • Implications: Fluorine substitution may improve metabolic stability, while the dimethylpropanoyl group reduces steric hindrance.

Modifications in the Spirocyclic Core

CID 3077248 : 8-(2-(4-Chlorophenyl)ethyl)-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Key Differences :
    • 4-Methylene and 3-phenyl groups on the spiro core.
    • 2-(4-Chlorophenyl)ethyl side chain.
  • Properties :
    • Molecular formula: C22H23ClN2O2
    • SMILES: C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)Cl)OC(=O)N1C4=CC=CC=C4 .

CAS 134070-17-0 : 8-[4,4-Bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Key Differences :
    • Bulky bis(4-fluorophenyl)butyl and heptyl substituents.
    • Hydroxy and methyl groups at position 3.
  • Properties :
    • Molecular weight: 528.67 g/mol
    • logP: Estimated >4.0 (due to fluorinated aryl and alkyl chains) .
  • Implications : Enhanced lipophilicity may improve CNS penetration but increase off-target risks.

Functional Group Replacements

G499-0122 : 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one

  • Key Difference: Phenoxy group (unsubstituted) vs. 3-methylphenoxy.
  • Properties :
    • Molecular weight: 450.94 g/mol
    • logP: ~3.1 (lower than the target compound due to lack of methyl) .
  • Implications : The methyl group in the target compound likely enhances hydrophobic interactions in binding pockets.

CAS 61271-84-9 : 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

  • Key Differences :
    • Triazaspiro core (vs. diazaspiro).
    • 4-Ketone group.
  • Properties :
    • Molecular formula: C13H16ClN3O
    • Polar surface area: ~75 Ų (higher due to additional N and ketone) .
  • Implications : Increased hydrogen-bonding capacity may improve solubility but reduce cell permeability.

Research Findings and Implications

  • Lipophilicity Trends : Fluorinated or alkylated derivatives (e.g., G499-0289, CAS 134070-17-0) exhibit lower or higher logP values, respectively, impacting bioavailability and tissue distribution .
  • Spiro Core Rigidity : Compounds with methylene or ketone groups (e.g., CID 3077248, CAS 61271-84-9) show altered conformational dynamics, affecting target engagement .
  • Synthetic Accessibility : The 4-chlorobenzenesulfonyl group is widely utilized in spirocyclic systems due to stable sulfonamide formation and commercial availability of precursors .

Biological Activity

The compound 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Cytotoxicity Studies

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against a range of cancer cell lines. For instance, cytotoxicity assays revealed that it inhibits cell growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity against these cell lines .

Cell Line IC50 (µM)
HUH75.2
MCF73.8
HCT1164.5

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced by flow cytometry analyses that indicated a significant accumulation of cells in the G2/M phase after treatment .
  • Apoptosis Induction : Apoptotic markers such as caspase activation and PARP cleavage were observed in treated cells, suggesting that the compound triggers programmed cell death .
  • Enzyme Inhibition : The sulfonamide group present in the compound may contribute to its biological activity by inhibiting key enzymes involved in tumor growth and proliferation, such as carbonic anhydrase and urease .

Case Study 1: Antitumor Activity

A study involving a series of derivatives similar to this compound indicated that modifications to the sulfonamide moiety enhanced antitumor activity. These derivatives were evaluated for their effects on various cancer cell lines using MTS assays, revealing that compounds with a similar structural framework exhibited comparable or enhanced cytotoxicity .

Case Study 2: Pharmacological Evaluation

In another investigation, the pharmacological profile of a related series demonstrated antibacterial properties alongside anticancer activity. This dual action suggests potential for developing broad-spectrum therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.